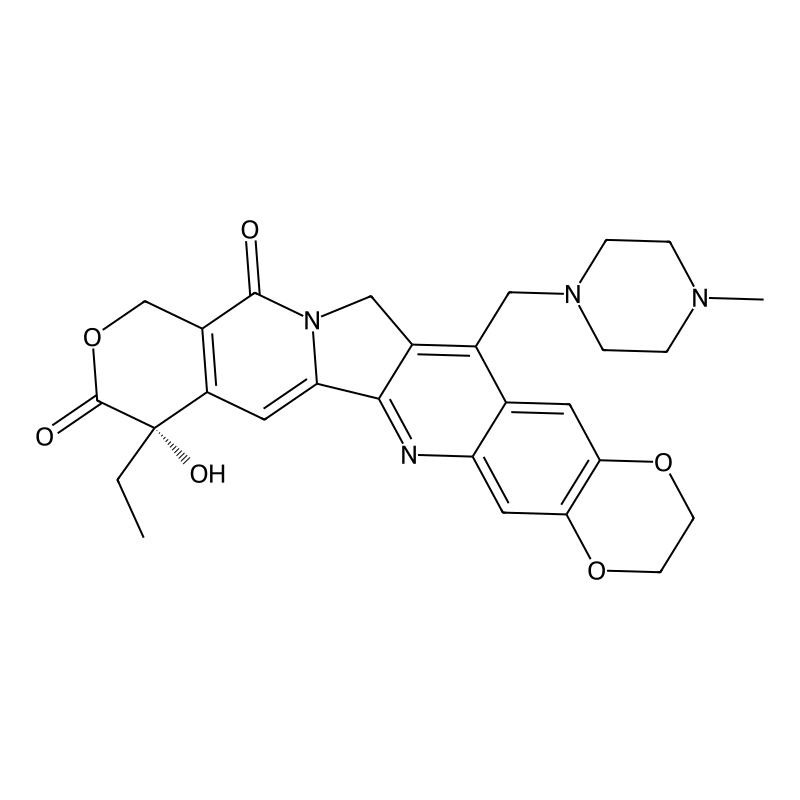

Lurtotecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lurtotecan (GI147211C) is a semi-synthetic, water-soluble camptothecin analog designed as a specific and potent inhibitor of DNA topoisomerase I. By stabilizing the covalent complex formed between topoisomerase I and DNA, Lurtotecan prevents the religation of single-strand DNA breaks, leading to cytotoxic double-strand breaks upon collision with replication forks. Its key differentiators from other camptothecins, such as topotecan, include significantly higher aqueous solubility and greater potency in both mechanistic and cell-based assays, which translates to distinct in vivo therapeutic outcomes.

While Lurtotecan and Topotecan are both water-soluble camptothecin analogs that inhibit topoisomerase I, they are not functionally interchangeable in a research or procurement context. Lurtotecan's specific chemical modifications result in quantitatively superior performance in key preclinical parameters. It exhibits approximately 2-fold greater aqueous solubility, 3-fold higher potency in stabilizing the topoisomerase I-DNA cleavable complex, and a 3- to 5-fold increase in cytotoxicity against human tumor cell lines. Most critically, these molecular advantages lead to a qualitatively different in vivo outcome: in human tumor xenograft models where Topotecan only inhibits growth, Lurtotecan is capable of inducing the regression of established tumors, making it the required choice for studies with that specific endpoint.

Superior In Vivo Antitumor Efficacy: Achieves Tumor Regression in Models Where Topotecan Does Not

In a direct preclinical comparison using an array of human tumor xenograft models in nude mice, Lurtotecan (GI147211C) demonstrated a significant efficacy advantage over Topotecan. While Topotecan treatment resulted in tumor growth inhibition, Lurtotecan was consistently able to induce the regression of established, palpable tumors. This distinction is critical for experimental designs aiming to model tumor shrinkage rather than just stasis.

| Evidence Dimension | In Vivo Antitumor Effect |

| Target Compound Data | Induces regression of established tumors |

| Comparator Or Baseline | Topotecan: Does not induce regression; causes growth inhibition |

| Quantified Difference | Qualitative difference in therapeutic outcome (Regression vs. Inhibition) |

| Conditions | Array of human tumor xenograft models in nude mice. |

For preclinical studies where tumor regression is the primary endpoint, Lurtotecan is required to achieve outcomes not possible with the common substitute Topotecan.

Increased Potency in Both Mechanistic and Cell-Based Cytotoxicity Assays

Lurtotecan demonstrates significantly greater potency than Topotecan at both the molecular target and cellular levels. In a biochemical assay measuring the stabilization of the topoisomerase I-DNA cleavable complex, Lurtotecan is approximately 3-fold more potent than Topotecan. This enhanced mechanistic activity translates to superior performance in cellular assays, where Lurtotecan shows a 3- to 5-fold greater cytotoxic potency against a range of human tumor cell lines.

| Evidence Dimension | Potency (Cleavable Complex Assay / Cytotoxicity) |

| Target Compound Data | ~3x more potent (mechanistic); 3-5x more potent (cytotoxicity) |

| Comparator Or Baseline | Topotecan (Normalized to 1x) |

| Quantified Difference | 200-400% increase in potency |

| Conditions | In vitro cleavable complex assay; Human tumor cell line cytotoxicity assays. |

Higher potency allows for the use of lower concentrations in vitro to achieve desired biological effects, reducing potential off-target issues and conserving material.

Improved Aqueous Solubility for Simplified Handling and Formulation

A key practical and procurement-relevant advantage of Lurtotecan is its enhanced solubility profile compared to other camptothecin analogs. Direct comparison demonstrates that Lurtotecan is approximately twice as soluble in aqueous medium as Topotecan. This property simplifies stock solution preparation, reduces the risk of precipitation in experimental media, and allows for the preparation of more concentrated formulations for in vivo dosing without requiring complex vehicles.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~2x higher solubility |

| Comparator Or Baseline | Topotecan (Normalized to 1x) |

| Quantified Difference | 100% increase in solubility |

| Conditions | Aqueous medium. |

Higher solubility simplifies laboratory workflows, improves data reproducibility by preventing compound precipitation, and enables more flexible and concentrated dosing formulations.

Preclinical In Vivo Studies Targeting Regression of Established Solid Tumors

For researchers conducting preclinical oncology studies with human tumor xenografts, Lurtotecan is the appropriate choice when the experimental goal is to cause the shrinkage of established tumors, an outcome not achieved by Topotecan in comparative models.

High-Throughput Screening Requiring a High-Potency Topoisomerase I Inhibitor

Due to its 3- to 5-fold greater cytotoxicity compared to Topotecan, Lurtotecan serves as a more potent reference compound or screening agent in cell-based assays, enabling robust results at lower concentrations.

Development of Concentrated Aqueous Formulations for In Vivo Dosing

The 2-fold higher aqueous solubility of Lurtotecan relative to Topotecan makes it a preferred agent for formulation development, particularly when high-concentration dosing solutions are needed to comply with volume constraints in animal studies.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Duffaud F, Borner M, Chollet P, Vermorken JB, Bloch J, Degardin M, Rolland F, Dittrich C, Baron B, Lacombe D, Fumoleau P; EORTC-New Drug Development Group/New Drug Development Program. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study. Eur J Cancer. 2004 Dec;40(18):2748-52. PubMed PMID: 15571957.

3: Seiden MV, Muggia F, Astrow A, Matulonis U, Campos S, Roche M, Sivret J, Rusk J, Barrett E. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer. Gynecol Oncol. 2004 Apr;93(1):229-32. PubMed PMID: 15047241.

4: Giles FJ, Tallman MS, Garcia-Manero G, Cortes JE, Thomas DA, Wierda WG, Verstovsek S, Hamilton M, Barrett E, Albitar M, Kantarjian HM. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia. Cancer. 2004 Apr 1;100(7):1449-58. PubMed PMID: 15042679.

5: Schellens JH, Heinrich B, Lehnert M, Gore ME, Kaye SB, Dombernowsky P, Paridaens R, van Oosterom AT, Verweij J, Loos WJ, Calvert H, Pavlidis N, Cortes-Funes H, Wanders J, Roelvink M, Sessa C, Selinger K, Wissel PS, Gamucci T, Hanauske AR. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor lurtotecan in phase II studies. Invest New Drugs. 2002 Feb;20(1):83-93. PubMed PMID: 12003197.

6: Loos WJ, Verweij J, Kehrer DF, de Bruijn P, de Groot FM, Hamilton M, Nooter K, Stoter G, Sparreboom A. Structural identification and biological activity of 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin, a photodegradant of lurtotecan. Clin Cancer Res. 2002 Mar;8(3):856-62. PubMed PMID: 11895919.

7: Kehrer DF, Bos AM, Verweij J, Groen HJ, Loos WJ, Sparreboom A, de Jonge MJ, Hamilton M, Cameron T, de Vries EG. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity. J Clin Oncol. 2002 Mar 1;20(5):1222-31. PubMed PMID: 11870164.

8: Desjardins JP, Abbott EA, Emerson DL, Tomkinson BE, Leray JD, Brown EN, Hamilton M, Dihel L, Ptaszynski M, Bendele RA, Richardson FC. Biodistribution of NX211, liposomal lurtotecan, in tumor-bearing mice. Anticancer Drugs. 2001 Mar;12(3):235-45. PubMed PMID: 11290871.

9: Emerson DL, Bendele R, Brown E, Chiang S, Desjardins JP, Dihel LC, Gill SC, Hamilton M, LeRay JD, Moon-McDermott L, Moynihan K, Richardson FC, Tomkinson B, Luzzio MJ, Baccanari D. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan. Clin Cancer Res. 2000 Jul;6(7):2903-12. PubMed PMID: 10914740.

10: Loos WJ, Kehrer D, Brouwer E, Verweij J, de Bruijn P, Hamilton M, Gill S, Nooter K, Stoter G, Sparreboom A. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 2000 Jan 28;738(1):155-63. PubMed PMID: 10778937.

Explore Compound Types